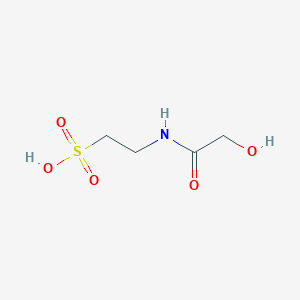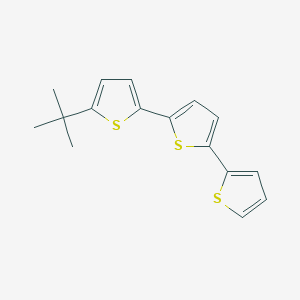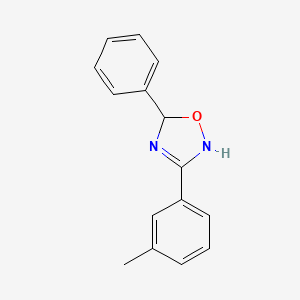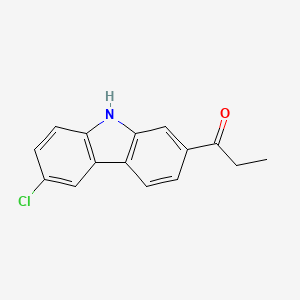![molecular formula C19H29I2P B14309717 Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- CAS No. 118281-77-9](/img/structure/B14309717.png)
Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a chemical compound with the following structural formula:
- It consists of a phosphine (P) group attached to a biphenyl framework, where the biphenyl contains three tert-butyl groups (t-Bu) and three methoxy groups (OCH₃).
- The compound is also known by other names, including tBuBrettPhos and 2-(Di-tert-butylphosphino)-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl .
Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-: C31H49O2P
.Méthodes De Préparation
Synthetic Routes: tBuBrettPhos can be synthesized through various methods. One common approach involves the reaction of 2,4,6-tris(1,1-dimethylethyl)phenyl lithium with diiodomethane, followed by treatment with a phosphine source (such as PCl₃ or PBr₃) to introduce the phosphine group.
Reaction Conditions: These reactions typically occur under an inert atmosphere (argon or nitrogen) and at low temperatures.
Industrial Production:
Analyse Des Réactions Chimiques
Reactivity: tBuBrettPhos is widely used as a ligand in palladium-catalyzed cross-coupling reactions. It enhances reactivity and efficiency compared to other catalytic systems.
Common Reactions: It participates in various reactions, including
Applications De Recherche Scientifique
Chemistry: tBuBrettPhos finds applications in synthetic chemistry, particularly in the construction of complex organic molecules.
Biology and Medicine: Its use extends to medicinal chemistry, where it aids in the synthesis of bioactive compounds.
Industry: Industries utilize tBuBrettPhos for the efficient production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
- The exact mechanism by which tBuBrettPhos exerts its effects depends on the specific reaction it catalyzes. Generally, it acts as a versatile ligand, coordinating with palladium to facilitate cross-coupling reactions.
- Molecular targets and pathways vary based on the specific transformation being carried out.
Comparaison Avec Des Composés Similaires
Uniqueness: tBuBrettPhos stands out due to its enhanced reactivity and stability compared to other phosphine ligands.
Similar Compounds: While tBuBrettPhos is unique, other phosphine ligands like BrettPhos , tBuXPhos , and RockPhos are also valuable in cross-coupling reactions
Propriétés
Numéro CAS |
118281-77-9 |
|---|---|
Formule moléculaire |
C19H29I2P |
Poids moléculaire |
542.2 g/mol |
Nom IUPAC |
diiodomethylidene-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C19H29I2P/c1-17(2,3)12-10-13(18(4,5)6)15(22-16(20)21)14(11-12)19(7,8)9/h10-11H,1-9H3 |
Clé InChI |
GNVCDVXBFAWFPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C(I)I)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one](/img/structure/B14309649.png)
![(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone]](/img/structure/B14309667.png)
![N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B14309677.png)



![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)



